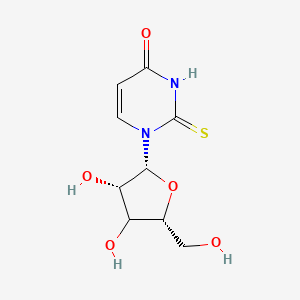
1-(|A-D-Xylofuranosyl)-2-thiouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(|A-D-Xylofuranosyl)-2-thiouracil is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides Nucleosides are the building blocks of nucleic acids, such as DNA and RNA
Méthodes De Préparation
The synthesis of 1-(|A-D-Xylofuranosyl)-2-thiouracil typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, |A-D-xylofuranose, and the base, 2-thiouracil.
Glycosylation Reaction: The sugar moiety is then attached to the base through a glycosylation reaction. This involves the formation of a glycosidic bond between the sugar and the base.
Purification: The resulting compound is purified using techniques such as column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
1-(|A-D-Xylofuranosyl)-2-thiouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiouracil moiety to dihydrothiouracil.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(|A-D-Xylofuranosyl)-2-thiouracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in inhibiting certain enzymes involved in nucleic acid metabolism.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-(|A-D-Xylofuranosyl)-2-thiouracil involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA or RNA synthesis, making it a potential candidate for antiviral or anticancer therapies. The molecular targets and pathways involved include enzymes like DNA polymerase and RNA polymerase, which are essential for nucleic acid replication and transcription.
Comparaison Avec Des Composés Similaires
1-(|A-D-Xylofuranosyl)-2-thiouracil can be compared with other nucleoside analogs, such as:
1-(|A-D-Xylofuranosyl)-2-uracil: Similar structure but lacks the sulfur atom, which may affect its reactivity and biological activity.
1-(|A-D-Xylofuranosyl)-2-thiocytosine: Contains a cytosine base instead of uracil, which may alter its mechanism of action and target specificity.
1-(|A-D-Xylofuranosyl)-2-thioguanine: Contains a guanine base, which may provide different therapeutic applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the sugar moiety and the thiouracil base, potentially offering unique reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H12N2O5S |
|---|---|
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6?,7+,8-/m1/s1 |
Clé InChI |
GJTBSTBJLVYKAU-PDVZPSIWSA-N |
SMILES isomérique |
C1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canonique |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)
![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)
![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)





![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)



![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)
